molecular formula C14H10F3NO B4959620 N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide

N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B4959620
M. Wt: 265.23 g/mol
InChI Key: BZIWBFHHOYWLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, also known as DFP-10825, is a novel compound that has been found to have potential applications in scientific research. This compound belongs to the class of acetamides, which are known for their diverse biological activities.

Scientific Research Applications

Antiplasmodial Properties

A study focused on the synthesis and evaluation of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for potential antiplasmodial properties. These compounds, which include structures similar to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, showed biological activity against the Plasmodium falciparum parasite, which is responsible for malaria. The mode of action was explored through molecular docking against the parasite's lactate dehydrogenase, indicating potential therapeutic applications (Mphahlele, Mmonwa, & Choong, 2017).

Potential Pesticide Properties

Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, including compounds like this compound, characterized their structures using X-ray powder diffraction. These compounds have been identified as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Electrophilic Fluorinating Agent

A study on N-halogeno compounds, including perfluoro-[N-(4-pyridyl)acetamide], related to this compound, revealed its potential as a site-selective electrophilic fluorinating agent. This compound was shown to be effective in fluorinating various organic substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Crystal Structure Analysis

Another study analyzed the crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, a compound structurally similar to this compound. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, which can be crucial for understanding their chemical behavior (Praveen et al., 2013).

Urease Inhibitors

A study on disulfides containing N-arylacetamide, closely related to this compound, identified several compounds as novel urease inhibitors. These compounds showed inhibitory potency against both cell-free urease and urease in intact cells, suggesting potential therapeutic applications (Liu et al., 2021).

Hydrogen Bond Properties in Peptide Groups

Research on hydrogen bond properties of peptide groups in acetamide derivatives, including N-(4-fluorophenyl)acetamide, provides valuable insights into the intramolecular interactions in these compounds. This study aids in understanding the role of hydrogen bonds in the stability and reactivity of such molecules (Mirzaei, Samadi, & Hadipour, 2010).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-10-3-1-9(2-4-10)7-14(19)18-13-8-11(16)5-6-12(13)17/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIWBFHHOYWLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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